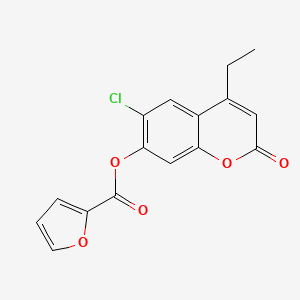![molecular formula C19H28N2O B5807848 N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide](/img/structure/B5807848.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide is a synthetic compound that belongs to the class of opioids. It is commonly known as Sufentanil and is used in medical settings for pain management, particularly during surgical procedures. Sufentanil is a potent analgesic that is approximately 5 to 10 times more potent than fentanyl, which is another commonly used opioid.
Mécanisme D'action
Sufentanil acts on the central nervous system by binding to the mu-opioid receptors, which are located in the brain and spinal cord. This binding results in the inhibition of the release of neurotransmitters, such as substance P, which are involved in the transmission of pain signals. Sufentanil also activates the reward pathway, which can result in feelings of euphoria.
Biochemical and Physiological Effects:
Sufentanil produces a range of biochemical and physiological effects. Its primary effect is the relief of pain, which is achieved by inhibiting the transmission of pain signals. Sufentanil also produces sedation, respiratory depression, and nausea. It can also cause bradycardia, hypotension, and urinary retention.
Avantages Et Limitations Des Expériences En Laboratoire
Sufentanil has several advantages for lab experiments. It is highly potent and has a rapid onset of action, which makes it useful for studying the effects of opioids on the central nervous system. It also has a short duration of action, which allows for rapid recovery from its effects. However, its potency and rapid onset of action can make it difficult to control the dose, which can lead to respiratory depression and other adverse effects.
Orientations Futures
There are several future directions for the study of Sufentanil. One area of research is the development of new opioids that are more selective for the mu-opioid receptor, which could reduce the risk of adverse effects. Another area of research is the investigation of the mechanisms of opioid tolerance and dependence, which could lead to the development of new treatments for opioid addiction. Additionally, the use of Sufentanil in combination with other drugs, such as local anesthetics, is an area of ongoing research.
Méthodes De Synthèse
Sufentanil is synthesized by modifying fentanyl, which is a potent synthetic opioid. The synthesis involves the reaction of N-phenethyl-4-piperidone with 3-isopropenylphenyl magnesium bromide, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained by acylation of the amine with 4-methylbenzoic acid chloride.
Applications De Recherche Scientifique
Sufentanil has been extensively studied for its analgesic properties and has been used in clinical settings for pain management. It has also been used in animal studies to investigate the mechanisms of opioid action and to study the effects of opioids on the central nervous system.
Propriétés
IUPAC Name |
4-methyl-N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-14(2)16-7-6-8-17(13-16)19(4,5)20-18(22)21-11-9-15(3)10-12-21/h6-8,13,15H,1,9-12H2,2-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMILQYVPBMWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5807773.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807805.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5807811.png)

![methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate](/img/structure/B5807821.png)

![1-(cyclopropylcarbonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5807855.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5807878.png)